![molecular formula C13H14N2O B12751547 Fenyramidol, (S)- CAS No. 92842-84-7](/img/no-structure.png)
Fenyramidol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenyramidol, (S)-, involves the reaction of 2-aminopyridine with phenylacetaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of Fenyramidol, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fenyramidol, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Fenyramidol, (S)-, into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Fenyramidol, (S)-, has a wide range of scientific research applications:
Wirkmechanismus
Fenyramidol, (S)-, exerts its effects by inhibiting the metabolism of certain neurotransmitters, leading to muscle relaxation. The compound targets specific receptors in the central nervous system, modulating the release of neurotransmitters and reducing muscle spasms . The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol: Another muscle relaxant with similar applications but different chemical structure.
Cyclobenzaprine: Used for muscle spasms, with a different mechanism of action.
Carisoprodol: A muscle relaxant with sedative properties.
Uniqueness
Fenyramidol, (S)-, is unique due to its specific chemical structure, which allows it to interact with particular receptors in the central nervous system. This interaction results in effective muscle relaxation with fewer side effects compared to other muscle relaxants .
Eigenschaften
92842-84-7 | |
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(1S)-1-phenyl-2-(pyridin-2-ylamino)ethanol |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)/t12-/m1/s1 |
InChI-Schlüssel |
ZEAJXCPGHPJVNP-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=N2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.